molecular formula C6H3BrNNaO2 B043494 Sodium 3-bromopyridine-2-carboxylate CAS No. 1189933-55-8

Sodium 3-bromopyridine-2-carboxylate

Cat. No. B043494
M. Wt: 223.99 g/mol
InChI Key: ITHXTFWQHRHDNV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds closely related to Sodium 3-bromopyridine-2-carboxylate has been explored in several studies. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar carboxylic acid moiety (Hirokawa, Horikawa, & Kato, 2000). Additionally, Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process that might be relevant for the synthesis of Sodium 3-bromopyridine-2-carboxylate (Feng et al., 2010).

Molecular Structure Analysis

Studies on similar compounds provide insight into the molecular structure of Sodium 3-bromopyridine-2-carboxylate. Tayebee, Amani, and Khavasi (2008) explored the synthesis and spectroscopic properties of a Na+ complex with a ligand similar to Sodium 3-bromopyridine-2-carboxylate, providing valuable information on the molecular structure and interactions (Tayebee, Amani, & Khavasi, 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of Sodium 3-bromopyridine-2-carboxylate can be inferred from related studies. Hertog, Falter, and Linde (1948) discussed the reactivity of bromine atoms in brominated pyridines, which is relevant to understanding the chemical behavior of Sodium 3-bromopyridine-2-carboxylate (Hertog, Falter, & Linde, 1948). Additionally, the work by van der Heijden et al. (2016) on 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, provides insights into the chemical reactions involving pyridine derivatives (van der Heijden et al., 2016).

Physical Properties Analysis

The physical properties of Sodium 3-bromopyridine-2-carboxylate can be closely related to those of similar compounds. The study by Romero and Ziessel (1995) on the synthesis of 5-bromo-2,2′-bipyridines offers a comparative perspective on the physical properties that might be expected for Sodium 3-bromopyridine-2-carboxylate (Romero & Ziessel, 1995).

Chemical Properties Analysis

The chemical properties of Sodium 3-bromopyridine-2-carboxylate, such as reactivity and stability, can be deduced from studies on similar brominated pyridines. For instance, the work by Hertog and Jonge (1948) on the reactivity of bromine atoms in 2,4,6-tribromopyridine provides insight into the chemical behavior of brominated pyridines in general, which can be extrapolated to Sodium 3-bromopyridine-2-carboxylate (Hertog & Jonge, 1948).

Scientific Research Applications

Application 1: Anode Materials in Sodium Ion Batteries

  • Summary of the Application : Sodium 3-bromopyridine-2-carboxylate is used in the synthesis of sodium carboxylates, which serve as anode materials in sodium ion batteries . This research is driven by the increasing global energy demand and the need for advances in materials for electrochemical energy storage .
  • Methods of Application or Experimental Procedures : The synthesis of sodium carboxylate compounds was conducted using a mechanochemical synthesis route . This method is fast, sustainable, and requires no solvent, making it attractive from both an environmental and economic perspective .
  • Summary of Results or Outcomes : The target materials can be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds . The variety of synthesized compounds hints at the possible generalizability of the developed methodology .

Application 2: Synthesis of Bipyridine Derivatives

  • Summary of the Application : Sodium 3-bromopyridine-2-carboxylate can be used in the synthesis of bipyridine derivatives . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
  • Summary of Results or Outcomes : The outcomes of these syntheses are bipyridine derivatives that have a wide range of applications in various scientific fields .

properties

IUPAC Name

sodium;3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHXTFWQHRHDNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400384
Record name Sodium 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-bromopyridine-2-carboxylate

CAS RN

1189933-55-8
Record name Sodium 3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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